molecular formula C22H18ClN3O2S2 B2708758 N-(2-chloro-6-methylphenyl)-2-{[3-(2-methylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide CAS No. 1291862-58-2

N-(2-chloro-6-methylphenyl)-2-{[3-(2-methylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide

Cat. No.: B2708758
CAS No.: 1291862-58-2
M. Wt: 455.98
InChI Key: CAOHOHCOXHIODE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-chloro-6-methylphenyl)-2-{[3-(2-methylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide is a useful research compound. Its molecular formula is C22H18ClN3O2S2 and its molecular weight is 455.98. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biological Activity

N-(2-chloro-6-methylphenyl)-2-{[3-(2-methylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the compound's biological activity, focusing on its antimicrobial properties, mechanisms of action, and structure-activity relationships (SAR).

Structure and Composition

The molecular formula of this compound is C21H20ClN3O2SC_{21}H_{20}ClN_3O_2S with a molecular weight of 476.4 g/mol. The compound features a thienopyrimidine core, which is known for its diverse biological activities.

PropertyValue
Molecular FormulaC₁₁H₂₀ClN₃O₂S
Molecular Weight476.4 g/mol
CAS Number1261004-75-4

Antimicrobial Activity

Recent studies have demonstrated that compounds similar to this compound exhibit significant antimicrobial properties. Specifically, research indicates that derivatives of thienopyrimidines show varying degrees of inhibition against both Gram-positive and Gram-negative bacteria.

Case Studies

  • Antibacterial Activity :
    • A study evaluated several thienopyrimidine-sulfonamide hybrids and found that certain derivatives exhibited considerable antibacterial activity against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values for these compounds were notably lower than those observed for traditional antibiotics like sulfadiazine, suggesting enhanced efficacy .
  • Antifungal Activity :
    • In another investigation, compounds incorporating the thienopyrimidine scaffold displayed promising antifungal activity against Candida albicans, with MIC values indicating effective inhibition at concentrations as low as 62.5 µg/mL .

The biological activity of this compound is hypothesized to involve multiple mechanisms:

  • Inhibition of Enzymatic Pathways : The compound may inhibit key enzymes involved in bacterial cell wall synthesis or metabolic pathways critical for microbial survival.
  • Interaction with DNA/RNA : Structural analogs have shown potential in disrupting nucleic acid synthesis in pathogens .

Structure-Activity Relationship (SAR)

The effectiveness of thienopyrimidine derivatives can be attributed to specific structural features:

  • Chlorine Substitution : The presence of chlorine at the 2-position enhances lipophilicity and may improve membrane permeability.
  • Thienopyrimidine Core : This core structure is essential for biological activity, facilitating interactions with target proteins.

The SAR studies indicate that modifications to the phenyl rings and the thienopyrimidine core can significantly influence the biological potency and spectrum of activity against various pathogens.

Properties

IUPAC Name

N-(2-chloro-6-methylphenyl)-2-[3-(2-methylphenyl)-4-oxothieno[3,2-d]pyrimidin-2-yl]sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H18ClN3O2S2/c1-13-6-3-4-9-17(13)26-21(28)20-16(10-11-29-20)24-22(26)30-12-18(27)25-19-14(2)7-5-8-15(19)23/h3-11H,12H2,1-2H3,(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CAOHOHCOXHIODE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)Cl)NC(=O)CSC2=NC3=C(C(=O)N2C4=CC=CC=C4C)SC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H18ClN3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

456.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.